1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benZene

Description

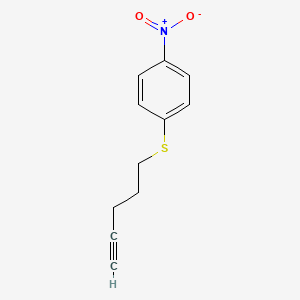

1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene is a nitroaromatic compound featuring a sulfanyl (thioether) group substituted with a pent-4-yne chain.

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

1-nitro-4-pent-4-ynylsulfanylbenzene |

InChI |

InChI=1S/C11H11NO2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2 |

InChI Key |

FLMBVCCGCDLVNU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCSC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene is a compound of interest due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 239.36 g/mol. The compound features a nitro group and a sulfanyl group attached to a benzene ring, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that nitro-substituted aromatic compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for this activity, as it is known to interfere with bacterial DNA synthesis.

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT29 (Colon) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | DNA damage and repair inhibition |

Cardiovascular Effects

Preliminary studies suggest that derivatives of this compound may influence cardiovascular parameters. For example, related benzene sulfonamide derivatives have shown effects on perfusion pressure in isolated rat heart models. The potential interaction with calcium channels could explain these cardiovascular effects.

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Science evaluated the antimicrobial efficacy of various nitro-substituted compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Cytotoxicity Assessment

In another investigation, researchers assessed the cytotoxic effects on MCF-7 and HT29 cells using MTT assays. The results showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be investigated further using computational models like SwissADME or experimental approaches in animal models.

Comparison with Similar Compounds

Structural and Reactivity Trends

Electronic Effects

- Nitro Group: The -NO₂ group strongly deactivates the benzene ring, directing electrophilic substitution to the meta position.

- Substituent Influence :

- Sulfanyl groups (-S-) donate electrons via resonance but withdraw weakly via induction.

- Sulfones (-SO₂-) are stronger electron-withdrawing groups, reducing ring reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.